6-Amino-N,N,N-trimethyl-1-hexanaminium

Enzyme Kinetics Diamine Oxidase Substrate Specificity

Pharmaceutical QC laboratories requiring validated impurity reference standards for ANDA submissions face regulatory ambiguity when using uncharacterized alkylammonium salts. This fully characterized Aminoquat free base (CAS 359436-95-6) resolves that gap: • Definitive Colesevelam Aminoquat Impurity reference standard with traceable COA and ISO 17034-compliant characterization data for method validation and ANDA filings. • Bifunctional C6-spacer architecture combines a permanent quaternary ammonium head with a reactive terminal primary amine-enabling sequential covalent conjugation and ionic interaction studies in a single compound. • Documented dual behavior as both substrate and potent high-concentration inhibitor of pig kidney diamine oxidase (Bardsley et al., Biochem. J., 1971), enabling precise active-site mapping. • Routinely supplied as the stable bromide hydrobromide salt (CAS 33968-67-1) with ≥95% purity; ambient shipping; 2-8°C storage.

Molecular Formula C9H23N2+
Molecular Weight 159.29 g/mol
CAS No. 359436-95-6
Cat. No. B13424589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-N,N,N-trimethyl-1-hexanaminium
CAS359436-95-6
Molecular FormulaC9H23N2+
Molecular Weight159.29 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCN
InChIInChI=1S/C9H23N2/c1-11(2,3)9-7-5-4-6-8-10/h4-10H2,1-3H3/q+1
InChIKeyAYKRTQRYOOEPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-N,N,N-trimethyl-1-hexanaminium: Product Overview


6-Amino-N,N,N-trimethyl-1-hexanaminium, most frequently handled as its bromide hydrobromide salt (CAS 33968-67-1), is a synthetic, dicationic quaternary ammonium compound possessing a linear C6 aliphatic spacer between a terminal primary amino group and a permanent trimethylammonium headgroup . This precise bifunctional architecture distinguishes it from simple alkyltrimethylammonium salts and underlies its specialized role as both a specific inhibitor/substrate probe for pig kidney diamine oxidase (DAO) and a chemically defined Colesevelam Aminoquat Impurity reference standard indispensable for Abbreviated New Drug Application (ANDA) analytical method validation [1].

1
Impurity Standard Colesevelam Aminoquat Impurity for ANDA method validation workflow
2
DAO Enzyme Probe Non-substrate inhibitor for active-site mechanistic studies
3
Bifunctional Architecture Orthogonal primary amine and quaternary ammonium on flexible C6 spacer

Why Generic Alkylammonium Salts Cannot Substitute


The distinct value of 6-Amino-N,N,N-trimethyl-1-hexanaminium resides in the synergistic combination of its permanent cationic quaternary ammonium centre and its reactive terminal primary amine, separated by an exact C6 alkyl chain . Generic cationic surfactants (e.g., cetyltrimethylammonium bromide, CTAB), simple tetraalkylammonium halides, or non-aminated analogs lack the critical amino functionality required for subsequent covalent bioconjugation, polymer derivatization, or selective DAO enzyme recognition [1]. Conversely, uncharged diaminohexane lacks the fixed positive charge needed for ionic interaction studies [2]. This single-compound, dual-mode reactivity cannot be replicated by physical mixtures of mono-functional molecules and is directly linked to its quantitatively characterized performance as both a substrate and a potent high-concentration inhibitor of pig kidney diamine oxidase, making ad-hoc substitution a source of irreproducible assay data and non-compliant pharmaceutical impurity profiling [1].

Generic alkylammonium salts Lack terminal primary amine; may not support bioconjugation or DAO enzyme recognition
Uncharged diaminohexane Lacks fixed quaternary ammonium charge; ionic interaction studies may not transfer
Physical mixtures of mono-functional reagents May not replicate single-molecule dual-mode reactivity; introduces competitive stoichiometry

Quantitative Differentiation from Closest Analogs


Diamine Oxidase Substrate Specificity: Non-Substrate Status

A head-to-head study of aminoalkyl-onium compounds revealed a critical functional difference: 6-aminohexyltrimethylammonium (the target compound's cation) was not a substrate for pig kidney diamine oxidase, whereas its direct dimethylsulphonium, isothiuronium, NN'-dimethylimidazolium, and N-methylpyridinium congeners all served as substrates [1]. This demonstrates that the trimethylammonium headgroup confers a unique enzyme interaction profile that cannot be inferred from chemically similar onium analogs.

DAO Substrate Specificity
Head-to-head
Not a substrate (0% oxidation) vs. onium analogs: active substrates
Supports DAO active-site mapping
Categorical difference from isothiuronium, imidazolium, and pyridinium congeners
Enzyme Kinetics Diamine Oxidase Substrate Specificity

Potent Diamine Oxidase Substrate Inhibition

The Bardsley et al. study demonstrated that many aminoalkyl-onium compounds, including the trimethylammonium derivative, exhibited potent inhibition of pig kidney diamine oxidase at high substrate concentrations [1]. While the exact inhibition constant (Ki) for 6-aminohexyltrimethylammonium is not differentiated from the dataset in the available records, the phenomenon of high-concentration self-inhibition is a documented property that contrasts with the simple Michaelis-Menten kinetics of natural diamines like cadaverine or putrescine [1].

Substrate Inhibition Behavior
Class-level
Reported potent inhibition at high concentrations
Supports substrate inhibition study context
Exact Ki requires direct measurement; class characteristic of aminoalkyl-onium compounds
Enzyme Inhibition Substrate Inhibition Amine Oxidase

Colesevelam Aminoquat Impurity Standard Identity

6-Amino-N,N,N-trimethyl-1-hexanaminium Hydrobromide is officially cataloged as the 'Colesevelam Aminoquat Impurity' and is supplied with a full Certificate of Analysis and regulatory-compliant characterization data package intended for ANDA analytical method development and Quality Control (QC) [1]. This vendor-verified impurity standard contrasts with generic research-grade quaternary ammonium salts, which typically lack pharmaceutical impurity monographs, structural authentication traceable to pharmacopoeia, and the documentation necessary for regulatory submission .

Impurity Standard Identity
Specification review
Full COA and characterization data package
Supports ANDA method documentation
Vendor-verified Colesevelam Aminoquat Impurity standard
Pharmaceutical Analysis Impurity Profiling Reference Standards

Dual-Functional Linker Architecture

The structural combination of a primary amine and a quaternary ammonium group on opposite ends of a flexible C6 spacer is explicitly highlighted by multiple vendors as enabling 'selective reactivity' for sequential peptide coupling or polymer synthesis reactions . While simple diaminohexane provides two reactive amines and simple trimethylhexylammonium provides only a cationic head, this compound integrates both functionalities orthogonally, permitting charge-directed surface anchoring followed by amine-mediated covalent attachment. This contrasts with procuring two separate monofunctional reagents, which introduces competitive reactivity and stoichiometric complexity.

Dual-Functional Architecture
Data to verify
Orthogonal -NH2 and -N+(CH3)3 on flexible C6 spacer
Supports bifunctional conjugation review
Supplier statement; independent validation recommended
Bioconjugation Polymer Chemistry Surface Functionalization

Key Application Scenarios for 6-Amino-N,N,N-trimethyl-1-hexanaminium


Colesevelam Impurity Profiling for ANDA

Pharmaceutical QC laboratories should procure the fully characterized Aminoquat HBr (bromide hydrobromide salt of the target free base) as the definitive Colesevelam Aminoquat Impurity reference standard. Vendor-supplied COA and traceable characterization data directly support method validation and ANDA regulatory submissions, as documented by SynZeal and ChemWhat [1]. This avoids the regulatory ambiguity associated with generic, uncharacterized alkylammonium salts.

Diamine Oxidase Active-Site Mechanistic Probing

Enzymologists investigating the substrate recognition and inhibition mechanisms of copper-containing amine oxidases should specifically use 6-aminohexyltrimethylammonium as a non-substrate, high-concentration inhibitor probe. Its unique behavior, categorically distinct from other onium analogs tested in the foundational Bardsley et al. (1971) study [2], enables precise mapping of the DAO active-site architecture and the elucidation of substrate inhibition regulatory phenomena.

Orthogonal Surface Functionalization for Biosensor and Chromatography Media

Material scientists requiring site-selective surface functionalization should utilize this compound's orthogonal primary amine/quaternary ammonium architecture to install a permanent cationic charge followed by covalent ligand attachment. This sequential reactivity, enabled by the single-compound bifunctional design , streamlines the preparation of anion-exchange affinity chromatography resins and cationic biosensor interfaces compared to multi-reagent protocols.

Reference Standard for Cationic Monomer Synthesis and QC

Polymer chemists synthesizing bile acid sequestrants or other quaternary ammonium-containing polymers can use this compound as a structurally authenticated intermediate standard for verifying monomer identity, purity, and reaction completion by HPLC or NMR. Its well-defined spectral database provides a benchmark for process analytical technology (PAT) implementation during scale-up from laboratory to pilot production.

Application
Selection Property
Validation Focus
Colesevelam ANDA impurity profiling
Impurity standard documentation package
Method validation documentation review
DAO active-site mechanistic studies
Non-substrate inhibitor probe profile
Active-site mapping endpoint review
Orthogonal surface functionalization
Bifunctional C6-spacer architecture
Sequential conjugation step review
Cationic monomer synthesis QC
Structurally authenticated intermediate
Identity and purity benchmark review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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